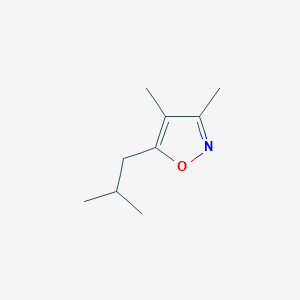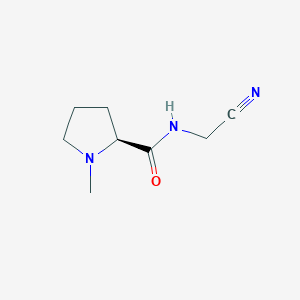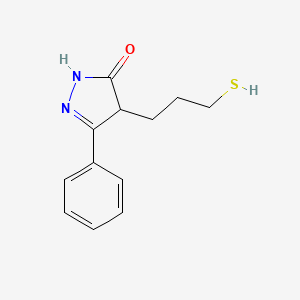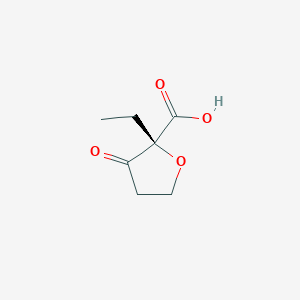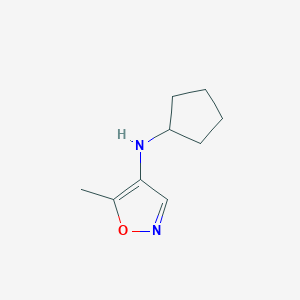![molecular formula C10H10N2O3 B12887470 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid is a heterocyclic compound that features a benzoxazole ring fused with an acetic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Another method involves the use of acetic acid as an electrolyte under electrochemical conditions, which provides a cleaner reaction pattern with minimal impurity formation .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and robust synthetic routes. The use of acetic acid as an electrolyte in electrochemical conversions is particularly advantageous for industrial applications due to its high atom economy and broad substrate scope .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydrogen peroxide, reducing agents, and various catalysts such as silver salts and ionic liquids . Reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used as a building block in the synthesis of more complex molecules with therapeutic potential.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound’s benzoxazole ring is known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid include other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-(chloromethyl)-1H-benzo[d]imidazole . These compounds share the benzoxazole core structure but differ in their substituents and functional groups.
Uniqueness: this compound is unique due to its specific combination of the benzoxazole ring with an acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
2-[2-(aminomethyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H10N2O3/c11-5-8-12-10-6(4-9(13)14)2-1-3-7(10)15-8/h1-3H,4-5,11H2,(H,13,14) |
InChI-Schlüssel |
IEKRRAWHAJMEDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


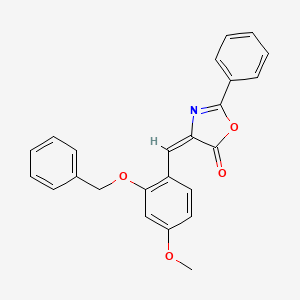

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)


